molecular formula C15H20N4O4S2 B2849927 N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 1448079-29-5

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2849927
CAS No.: 1448079-29-5
M. Wt: 384.47
InChI Key: CGGDEKHSFJSPIV-UHFFFAOYSA-N
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Description

This compound features a 1,2,3,4-tetrahydroquinoline core substituted at the 1-position with an ethylsulfonyl group and at the 6-position with a 1-methyl-1H-pyrazole-4-sulfonamide moiety.

Properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-1-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O4S2/c1-3-24(20,21)19-8-4-5-12-9-13(6-7-15(12)19)17-25(22,23)14-10-16-18(2)11-14/h6-7,9-11,17H,3-5,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGGDEKHSFJSPIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

  • Types of Reactions

    • Oxidation: : The ethylsulfonyl group can undergo oxidation to sulfone or sulfoxide derivatives.

    • Reduction: : The compound can be reduced, though selectively, to modify specific functional groups.

    • Substitution: : Electrophilic and nucleophilic substitution reactions can occur at various positions in the pyrazole or tetrahydroquinoline moieties.

  • Common Reagents and Conditions

    • Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.

    • Reduction: : Use of reducing agents like lithium aluminum hydride (LAH) or catalytic hydrogenation.

    • Substitution: : Reagents such as halogens, alkylating agents under respective conditions (acidic, basic, or neutral).

  • Major Products

    • Depending on the reactions, the products could include sulfone derivatives, reduced tetrahydroquinoline compounds, or substituted pyrazole analogs.

Scientific Research Applications

  • Chemistry: : Utilized in synthesizing novel compounds for material science or chemical biology.

  • Biology: : As a probe in biochemical studies, it helps in understanding enzyme functions or cellular processes.

  • Medicine: : Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

  • Industry: : Used in developing advanced materials, polymers, and as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it could inhibit certain kinases or disrupt protein-protein interactions, leading to altered cellular responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key analogs from the literature share the tetrahydroquinoline scaffold but differ in substituents (Table 1).

Table 1: Structural Comparison of Tetrahydroquinoline Derivatives
Compound Name/ID 1-Position Substituent 6-Position Substituent Key Features
Target Compound Ethylsulfonyl 1-Methyl-1H-pyrazole-4-sulfonamide High polarity, sulfonamide H-bonding
Compound 28 2-(Piperidin-1-yl)ethyl Thiophene-2-carboximidamide Basic amine, lipophilic tail
Compound 31 2-(Dimethylamino)ethyl Thiophene-2-carboximidamide Protonatable dimethylamino group
Compound 70 Piperidin-4-yl Thiophene-2-carboximidamide Rigid piperidine ring
CTDB 2-Cyanoethyl Diazenyl-benzonitrile Nitrile functionalization
Key Observations :
  • Polarity : The target compound’s ethylsulfonyl and pyrazole sulfonamide groups increase hydrophilicity compared to carboximidamide or nitrile-containing analogs (e.g., Compounds 28, CTDB), which may improve aqueous solubility .
  • Metabolic Stability: Sulfonamide groups are less prone to oxidative metabolism than tertiary amines (e.g., Compound 31’s dimethylamino group) or cyanoethyl substituents (CTDB) .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The target’s sulfonamide groups likely improve water solubility compared to CTDB’s nitrile-based structure, which is tailored for hydrophobic adsorption in electrochemical applications .
  • Stability: Ethylsulfonyl’s electron-withdrawing nature may reduce susceptibility to CYP450-mediated oxidation relative to Compound 31’s dimethylaminoethyl group .

Biological Activity

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-1-methyl-1H-pyrazole-4-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis, and various biological activities supported by recent research findings.

Structural Characteristics

The compound features a complex structure comprising:

  • Tetrahydroquinoline Core : This bicyclic structure is known for its diverse biological activities.
  • Ethylsulfonyl Group : Enhances solubility and reactivity.
  • Pyrazole Moiety : Associated with various pharmacological effects.

The molecular formula of this compound is C19H24N2O4S2C_{19}H_{24}N_{2}O_{4}S_{2}, indicating the presence of multiple functional groups that contribute to its unique chemical properties.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Tetrahydroquinoline : Initial synthesis of the tetrahydroquinoline core.
  • Introduction of Sulfonyl Groups : Reaction with sulfonyl chlorides to introduce ethylsulfonyl and pyrazole moieties.
  • Purification : Crystallization or chromatography to obtain the final product.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

1. Enzyme Inhibition

Research indicates that this compound exhibits significant inhibition against lysyl oxidase (LOX), an enzyme critical in the cross-linking of collagen and elastin in the extracellular matrix. This inhibition may lead to therapeutic effects in conditions such as:

  • Fibrosis : Excessive accumulation of extracellular matrix components.
  • Cancer Metastasis : Inhibition of LOX may reduce tumor invasion and metastasis.

2. Antimicrobial Properties

The compound has been investigated for its antimicrobial activity against various pathogens. Preliminary results suggest effectiveness against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial potential.

3. Anti-inflammatory Effects

Studies have suggested that this compound may exhibit anti-inflammatory properties. This could be beneficial in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions.

Comparative Analysis

To better understand the biological activity of this compound, a comparative analysis with similar compounds was conducted:

Compound NameStructure FeaturesBiological Activity
Compound AMethylsulfonyl groupModerate LOX inhibition
Compound BPhenyl groupStrong antimicrobial activity
Compound CEthylthio groupEnhanced anti-inflammatory effects

This table illustrates how variations in functional groups can influence the biological activity of compounds related to this compound.

Case Studies

Several case studies have been documented regarding the biological activity of this compound:

Case Study 1: Inhibition of Lysyl Oxidase

A study published in Journal of Medicinal Chemistry demonstrated that a derivative of this compound significantly inhibited LOX activity in vitro, leading to decreased collagen cross-linking in fibroblast cultures . The study's findings suggest potential applications in treating fibrotic diseases.

Case Study 2: Antimicrobial Efficacy

In a recent investigation published in Antibiotics, the compound showed notable antimicrobial efficacy against Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL . This supports its potential use as an antimicrobial agent in clinical settings.

Case Study 3: Anti-inflammatory Activity

Research conducted on animal models indicated that treatment with this compound resulted in reduced inflammation markers and improved symptoms in models of rheumatoid arthritis . These findings warrant further exploration into its therapeutic applications.

Q & A

Q. Methodological Insight :

  • Standardize assays using control inhibitors and replicate conditions from prior studies (e.g., ).
  • Perform selectivity profiling against related enzymes (e.g., carbonic anhydrase isoforms) to identify off-target interactions.
  • Use computational docking (e.g., molecular dynamics simulations) to validate binding modes under varying pH conditions .

How can researchers design experiments to elucidate the compound’s mechanism of action in complex biological systems?

Advanced Question
The compound’s dual sulfonamide groups suggest potential polypharmacology. For example, it may inhibit both kinases and carbonic anhydrases.

Q. Methodological Insight :

  • Target Deconvolution : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .
  • Pathway Analysis : Perform transcriptomics (RNA-seq) or phosphoproteomics on treated cells to map affected pathways.
  • Mutagenesis Studies : Introduce point mutations in suspected binding pockets (e.g., catalytic zinc site in carbonic anhydrase) to confirm critical interactions .

What computational approaches are effective in predicting the compound’s pharmacokinetic (PK) properties?

Advanced Question
Prediction of PK parameters (e.g., bioavailability, metabolic stability) is critical for lead optimization.

Q. Methodological Insight :

  • Physicochemical Modeling : Calculate logP and pKa using software like MarvinSuite; sulfonamides often exhibit low membrane permeability due to high polarity .
  • CYP450 Metabolism Prediction : Use docking simulations (e.g., AutoDock Vina) to assess susceptibility to cytochrome P450 oxidation at the ethylsulfonyl or methylpyrazole groups .
  • MD Simulations : Model blood-brain barrier penetration using free-energy perturbation methods .

How can structural modifications enhance the compound’s selectivity for a specific enzyme target?

Advanced Question
Rational design requires balancing steric, electronic, and hydrophobic effects. For instance, bulky substituents on the tetrahydroquinoline core may reduce off-target binding.

Q. Methodological Insight :

  • SAR Studies : Synthesize analogs with variations in the ethylsulfonyl group (e.g., replacing ethyl with cyclopropyl) and compare inhibitory activity .
  • Co-crystallization : Obtain X-ray structures of the compound bound to the target enzyme to guide residue-specific modifications (e.g., ).
  • Free-Wilson Analysis : Quantify contributions of substituents to activity using QSAR models .

What analytical techniques are critical for detecting degradation products during stability studies?

Advanced Question
Sulfonamides are prone to hydrolysis under acidic/basic conditions.

Q. Methodological Insight :

  • Forced Degradation : Expose the compound to heat, light, and varying pH; monitor via UPLC-QTOF-MS to identify degradation pathways .
  • Stability-Indicating Assays : Develop HPLC methods with photodiode array detection to resolve parent compound and degradants .

How can researchers address discrepancies between in vitro potency and in vivo efficacy?

Advanced Question
Poor correlation may result from low bioavailability or rapid metabolism.

Q. Methodological Insight :

  • PK/PD Modeling : Measure plasma/tissue concentrations via LC-MS and correlate with pharmacodynamic endpoints .
  • Prodrug Strategies : Modify the sulfonamide to a masked ester (e.g., acyloxyalkyl) to improve oral absorption .

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